![molecular formula C15H13N3O2 B11780986 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert gas (argon) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide:
- Mechanism of Action : Preliminary investigations suggest that the compound may interact with specific protein targets or enzymes, leading to alterations in metabolic pathways that promote apoptosis in cancer cells.
- In Vitro Studies : Research indicates significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this benzoimidazole derivative have shown IC50 values indicating effective inhibition of tumor growth in models such as MCF cell lines and U87 glioblastoma .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 25.72 ± 3.95 | MCF |
Related compound | 45.2 ± 13.0 | U87 glioblastoma |
Antimicrobial Activity
The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Compounds similar to this compound have demonstrated promising activity against resistant strains:
- Efficacy : Some derivatives have shown lower minimum inhibitory concentrations (MIC) compared to standard treatments, indicating their potential as effective alternatives in treating resistant infections .
Molecular Hybridization
Recent studies have explored the design of molecular hybrids incorporating the benzoimidazole structure with other pharmacophores to enhance therapeutic efficacy:
- Hybrid Compounds : These hybrids have been synthesized to target multiple pathways in cancer therapy and antimicrobial action, showcasing improved biological activities compared to their individual components .
Case Study 1: Anticancer Evaluation
In one study, various derivatives of benzimidazole were synthesized and evaluated for their anticancer properties. The results indicated that certain substitutions, including methoxy groups, significantly enhanced the cytotoxicity against human colorectal carcinoma cell lines.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of substituted benzamides, which included derivatives of benzoimidazole. The findings revealed that these compounds exhibited potent activity against a range of bacterial strains, outperforming traditional antibiotics in some cases .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, its inhibition of butyrylcholinesterase can help manage Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a heterocyclic ring with nitrogen and sulfur atoms.
Triazoles: These compounds have a five-membered ring with three nitrogen atoms.
Uniqueness
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methoxyphenyl group enhances its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .
Biological Activity
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide is a compound within the benzimidazole class, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a benzimidazole core substituted with a 4-methoxyphenyl group and a carboxamide functional group. This configuration enhances its lipophilicity and biological activity. The molecular weight of the compound is approximately 295.34 g/mol, and its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various pathogens.
Efficacy Against Bacterial Strains
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. A comparative analysis of MIC values is presented in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 1 |
Methicillin-resistant S. aureus | 3.9–7.8 |
Escherichia coli | 5.0 |
Candida albicans | 3.9 |
Antiviral Activity
The antiviral potential of this compound has been evaluated against viruses such as the Yellow Fever Virus (YFV) and Zika Virus (ZIKV).
Molecular docking studies suggest that the compound interacts with viral proteins essential for replication, inhibiting their function. For instance, compound VIId showed an EC50 of 1.7 µM against YFV and 4.5 µM against ZIKV in human hepatoma cells .
Anticancer Properties
The compound has also been investigated for its anticancer effects, particularly against breast cancer cell lines such as MDA-MB-231.
Cytotoxicity Assays
In vitro assays revealed that this compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Olaparib.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 8.90 |
MDA-MB-436 | 2.57 |
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Antibacterial Study : A study found that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential for treating biofilm-associated infections .
- Antiviral Research : In a study targeting flavivirus infections, the compound demonstrated substantial antiviral activity at low concentrations, indicating its potential as a therapeutic agent .
- Anticancer Investigation : Research on breast cancer cells indicated that treatment with the compound led to cell cycle arrest at the G2/M phase and induced apoptosis, underscoring its potential as an anticancer agent .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-2-9(3-6-11)15-17-12-7-4-10(14(16)19)8-13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
AQQVWKZZLAAHSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.